molecular formula C10H17NO B8426322 1-Azaspiro[5.5]undecan-5-one

1-Azaspiro[5.5]undecan-5-one

Cat. No.: B8426322
M. Wt: 167.25 g/mol
InChI Key: SCYVXIWGVDSXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azaspiro[5.5]undecan-5-one is a synthetically valuable spirocyclic compound featuring a ketone group integrated into a bicyclic structure of two fused six-membered rings connected by a central spiro carbon atom. This scaffold is of significant interest in medicinal chemistry due to its three-dimensional rigidity, which can improve target selectivity and metabolic stability in drug candidates. While the specific bioactivity profile of this compound is a subject of ongoing research, closely related azaspiro[5.5]undecane derivatives have demonstrated considerable potential in pharmaceutical development. For instance, structural analogs have been synthesized and optimized as potent inhibitors of the MmpL3 protein in Mycobacterium tuberculosis , showing high activity against drug-sensitive and multi-resistant strains . Furthermore, other derivatives based on the 1-azaspiro[5.5]undecane core have been specifically designed and patented for their antitumor applications . The spirocyclic framework serves as a privileged structure in drug discovery, making this compound a crucial intermediate for constructing diverse compound libraries. Researchers can utilize this scaffold to develop novel bioactive molecules for various therapeutic areas, including infectious diseases and oncology. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-azaspiro[5.5]undecan-5-one

InChI

InChI=1S/C10H17NO/c12-9-5-4-8-11-10(9)6-2-1-3-7-10/h11H,1-8H2

InChI Key

SCYVXIWGVDSXFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)CCCN2

Origin of Product

United States

Chemical Reactivity and Derivatization of 1 Azaspiro 5.5 Undecan 5 One Scaffolds

Functional Group Interconversions on the Undecanone Moiety

The undecanone moiety of 1-azaspiro[5.5]undecan-5-one possesses a ketone functional group, which is a key site for a variety of chemical transformations. These functional group interconversions are fundamental in modifying the core structure and introducing new functionalities.

One of the most common reactions involving the ketone at the C-5 position is its reduction to a secondary alcohol. This transformation can be achieved using a range of reducing agents. For instance, metal hydrides such as sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695) are effective for this purpose. More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed, though they may require more stringent reaction conditions. The resulting 1-azaspiro[5.5]undecan-5-ol can exist as different stereoisomers, and the stereoselectivity of the reduction can be influenced by the choice of reagent and reaction conditions.

Another important interconversion is the conversion of the ketone to an amine via reductive amination. This process typically involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine in the presence of a dehydrating agent, followed by reduction. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This reaction allows for the introduction of a wide variety of substituents at the C-5 position, depending on the amine used in the initial step.

The ketone can also serve as a precursor for the formation of carbon-carbon bonds. For example, the Wittig reaction, using a phosphorus ylide, can convert the carbonyl group into an alkene. This provides a route to introduce unsaturated side chains at the C-5 position. Similarly, Grignard reagents or organolithium compounds can add to the carbonyl group to form tertiary alcohols, further expanding the structural diversity of the scaffold.

ReactionReagents and ConditionsProduct
Ketone ReductionNaBH₄, MeOH or LiAlH₄, THF1-Azaspiro[5.5]undecan-5-ol
Reductive AminationR-NH₂, NaBH₃CN or NaBH(OAc)₃5-Amino-1-azaspiro[5.5]undecane derivative
Wittig ReactionPh₃P=CHR, THF5-Alkylidene-1-azaspiro[5.5]undecane
Grignard ReactionR-MgBr, Et₂O then H₃O⁺5-Alkyl-1-azaspiro[5.5]undecan-5-ol

Transformations Involving the Spiro-Nitrogen Atom

The spiro-nitrogen atom at position 1 is a secondary amine, which is a nucleophilic and basic center, making it amenable to a variety of chemical transformations. These modifications are crucial for modulating the physicochemical properties and biological activity of the 1-azaspiro[5.5]undecane scaffold.

N-alkylation is a common transformation, which can be achieved by reacting the spiro-nitrogen with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The choice of the alkylating agent allows for the introduction of a wide range of alkyl groups, from simple methyl or ethyl groups to more complex side chains. The reactivity of the alkyl halide and the strength of the base are key parameters in controlling the efficiency of the reaction.

N-acylation is another important reaction, where the spiro-nitrogen is reacted with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). This reaction typically proceeds readily, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. The resulting N-acyl derivatives, or amides, are generally more stable and less basic than the parent amine.

The nitrogen atom can also be protected with a suitable protecting group to prevent its reaction in subsequent synthetic steps. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl groups like tosyl (Ts). The introduction of these groups is typically achieved by reacting the amine with the corresponding anhydride (e.g., Boc₂O) or chloride (e.g., Cbz-Cl, Ts-Cl). These protecting groups can be selectively removed under specific conditions, allowing for further manipulation of the molecule.

TransformationReagents and ConditionsProduct
N-AlkylationR-X (X=Cl, Br, I), Base (e.g., K₂CO₃, Et₃N)1-Alkyl-1-azaspiro[5.5]undecan-5-one
N-AcylationRCOCl or (RCO)₂O, Base (e.g., Pyridine)1-Acyl-1-azaspiro[5.5]undecan-5-one
N-Boc Protection(Boc)₂O, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)tert-Butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate
N-Cbz ProtectionCbz-Cl, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O)Benzyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Side Chain Elaborations and Functionalization Strategies (e.g., Saponification, Amide Formation)

The introduction and subsequent elaboration of side chains are critical for creating analogues with diverse functionalities and for probing the structure-activity relationships of the 1-azaspiro[5.5]undecane scaffold. These strategies often involve the manipulation of functional groups appended to the core structure.

For derivatives of this compound that incorporate an ester-containing side chain, saponification is a common and straightforward method to generate the corresponding carboxylic acid. This reaction is typically carried out by treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The resulting carboxylate salt can then be protonated with a mineral acid to yield the free carboxylic acid. This transformation is useful for increasing the polarity of the molecule and for providing a handle for further functionalization.

Once a carboxylic acid derivative is obtained, it can be converted into a variety of other functional groups. One of the most important transformations is amide formation. The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This reaction is usually facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). The wide availability of amines allows for the synthesis of a large library of amide derivatives with varying substituents. smolecule.com

Functionalization StrategyStarting MaterialReagents and ConditionsProduct
SaponificationEster-containing derivativeNaOH or KOH, H₂O/ROHCarboxylic acid derivative
Amide FormationCarboxylic acid derivativeR'R''NH, DCC or EDC/HOBtAmide derivative

Aminomethylation Reactions in Azaspiro[5.5]undecane Derivatives

Aminomethylation, a type of Mannich reaction, is a powerful tool for the construction of new C-C bonds and the introduction of aminomethyl groups into a molecule. In the context of azaspiro[5.5]undecane derivatives, this reaction can be used to build more complex polycyclic structures.

For instance, studies on 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile have shown that it can undergo aminomethylation. This reaction typically involves the treatment of the substrate with formaldehyde (B43269) and a primary amine. The reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde, which then acts as an electrophile. A nucleophilic carbon atom on the azaspiro[5.t]undecane derivative then attacks the iminium ion, leading to the formation of a new C-C bond and the incorporation of an aminomethyl moiety. In some cases, this can lead to the formation of new ring systems, such as diazaspiro[bicyclo[3.3.1]nonane] derivatives. The reaction conditions, such as the choice of solvent and temperature, can influence the outcome and yield of the reaction.

SubstrateReagentsProduct
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrilePrimary amine, FormaldehydeDiazaspiro derivative

Structural Analysis and Conformational Studies of 1 Azaspiro 5.5 Undecan 5 One

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the chemical structure and elucidating the stereochemistry of complex organic molecules like 1-azaspiro[5.5]undecan-5-one. High-resolution NMR and mass spectrometry provide complementary information essential for a comprehensive structural assignment.

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of the azaspiro[5.5]undecane ring system. Techniques such as 2D Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly informative.

In studies on derivatives of the 1-azaspiro[5.5]undecane system, COSY experiments have been instrumental in establishing proton-proton coupling networks, thereby confirming the sequence of atoms within the two six-membered rings. NOESY experiments provide crucial information about the spatial proximity of protons. For instance, in the analysis of a complex derivative, the absence of a NOESY correlation between protons at C-2 and C-7 was noted, suggesting a significant distance between them in the molecule's preferred conformation. clockss.org Such spatial information is vital for assigning the relative configuration of substituents on the spirocyclic framework.

Table 1: Representative NMR Techniques for Stereochemical Analysis

Technique Information Provided Application Example
COSY Reveals scalar coupling between protons (typically through 2-3 bonds). Mapping the H-C-C-H connections within the piperidine (B6355638) and cyclohexanone (B45756) rings.
NOESY Shows through-space correlations between protons that are close to each other (<5 Å). Determining the relative orientation (e.g., axial vs. equatorial) of substituents. clockss.org

| ¹³C NMR | Provides information on the number and chemical environment of carbon atoms. | Confirming the presence of the ketone carbonyl carbon and the spiro-carbon. |

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound and its derivatives. Electron Ionization Mass Spectrometry (EIMS) is a common technique used for this purpose. The resulting mass spectrum displays a molecular ion peak (M+) corresponding to the compound's molecular weight, confirming its identity. The fragmentation pattern observed in the mass spectrum can also offer structural clues, revealing characteristic losses of fragments that are consistent with the proposed azaspirocyclic structure. For example, EIMS spectra recorded on instruments like a Finnigan MAT-1020 have been used to characterize intermediates in the synthesis of the 1-azaspiro[5.5]undecane ring system. clockss.org

X-ray Crystallography for Absolute Configuration Determination and Molecular Geometry

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule. nih.govspringernature.com It provides precise data on bond lengths, bond angles, and torsional angles, and it is the most reliable technique for establishing the absolute configuration of chiral centers. researchgate.net

In the context of the 1-azaspiro[5.5]undecane skeleton, X-ray diffraction has been successfully used to prove the absolute structure of advanced intermediates in the synthesis of histrionicotoxins. clockss.org The analysis of a single crystal of a functionalized 1-azaspiro[5.5]undecane derivative provided an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram, which visually confirmed the relative and absolute stereochemistry of multiple chiral centers. clockss.org This crystallographic data was essential for validating the stereochemical assignments that were initially proposed based on NMR studies and reaction mechanisms. clockss.org

Table 2: Crystallographic Data for a Histrionicotoxin (B1235042) Intermediate Containing the 1-Azaspiro[5.5]undecane Core

Parameter Description Significance
Space Group Describes the symmetry of the crystal lattice. Foundational for solving the crystal structure.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. Defines the size and shape of the repeating unit in the crystal.
Bond Lengths (Å) The distance between the nuclei of two bonded atoms. Confirms the expected bond orders (e.g., C=O vs. C-O).
**Bond Angles (°) ** The angle formed between three connected atoms. Reveals the geometry around each atom (e.g., tetrahedral, trigonal planar).

Conformational Analysis of the Azaspiro[5.5]undecane Ring System

The azaspiro[5.5]undecane framework consists of two fused six-membered rings sharing a single carbon atom (the spirocenter). The conformational behavior of this system is governed by the principles established for cyclohexane and piperidine rings, including the preference for a low-energy chair conformation to minimize steric and torsional strain. nobelprize.org

A critical factor is the potential for A(1,3)-strain (allylic strain) or 1,3-diaxial interactions. Substituents in an axial position on either ring experience repulsive steric interactions with other axial groups or the ring structure itself. nobelprize.org In the case of the piperidine ring, the orientation of the N-H bond (or an N-substituent) and the lone pair of electrons on the nitrogen atom also plays a role due to stereoelectronic effects. The molecule will adopt a conformation that minimizes these unfavorable interactions, which often involves placing larger substituents in equatorial positions.

In the solid state, molecules of this compound and its derivatives arrange themselves in a crystal lattice stabilized by various intermolecular forces. The analysis of crystal packing provides insight into these non-covalent interactions. mdpi.com

The primary intermolecular interaction expected for this compound is hydrogen bonding. The secondary amine (N-H) in the piperidine ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the cyclohexanone ring is an effective hydrogen bond acceptor. This can lead to the formation of chains or dimeric structures in the crystal, significantly influencing the material's physical properties. In more complex derivatives, other interactions such as C-H···O bonds can further stabilize the crystal packing. mdpi.com The study of these interactions is crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms with different properties. mdpi.com

Mechanistic Investigations in 1 Azaspiro 5.5 Undecan 5 One Synthesis and Transformations

Elucidation of Reaction Pathways and Proposed Mechanisms (e.g., Oxonium Ylide Intermediates)

The construction of the spirocyclic system of 1-azaspiro[5.5]undecanes often involves complex reaction cascades where the elucidation of the precise mechanism is key to optimizing the synthesis. One prominent pathway involves the formation and rearrangement of oxonium ylide intermediates.

A developed synthetic method for azaspiro[5.5]undecane derivatives utilizes a Rh(II)-catalyzed denitrogenative intramolecular transannulation. researchgate.net The proposed mechanism commences with the formation of a key Rh(II) imino carbene species from a 4-methoxycyclohexa-2,5-dienone tethered N-sulfonyl-1,2,3-triazole. This highly reactive intermediate is then trapped by an oxygen atom within the molecule, leading to the formation of a transient oxonium ylide intermediate. researchgate.net Subsequent cleavage of a C-O bond followed by the formation of a C-N bond generates the final spiroheterocycle. researchgate.net

This type of mechanism, proceeding through an oxonium ylide, is a powerful strategy for ring expansion and spirocyclization. thieme-connect.comthieme-connect.comnih.gov Mechanistic studies support the initial formation of an oxonium ylide, which is then followed by a heterolytic C–O bond cleavage to form a carbonium ion intermediate before the final product is formed. thieme-connect.com The formation of the spirocyclic framework is theorized to proceed via the generation of a Rh(II) carbene species, which then interacts with a Lewis basic oxygen atom to give the critical oxonium ylide. This intermediate predominantly evolves through a Stevens-type rearrangement, leading to a ring expansion and the formation of the desired spirocyclic scaffold. nih.gov

Another proposed pathway involves a strain-release driven spirocyclization. In this mechanism, an initial acylation of the nitrogen atom in an azabicyclo[1.1.0]butyl ketone generates a trifluoroacyl ammonium intermediate. This activation facilitates an intramolecular nucleophilic attack by a silyl ether, driven by the relief of ring strain, to construct the spirocenter and form a cyclic oxonium intermediate. nih.gov This intermediate then undergoes further transformation to yield the final spirocyclic product.

The table below summarizes key proposed intermediates in different reaction pathways leading to azaspirocyclic systems.

Reaction Type Precursor Proposed Key Intermediate(s) Subsequent Step
Rh(II)-Catalyzed TransannulationN-sulfonyl-1,2,3-triazoleRh(II) imino carbene, Oxonium ylideC-O bond cleavage, C-N bond formation researchgate.net
Photoinduced Ring ExpansionDiazo compound and oxacycleFree carbene, Oxonium ylide, Carbonium ionStevens-type thieme-connect.comthieme-connect.com-shift or C-O bond cleavage thieme-connect.comthieme-connect.com
Strain-Release SpirocyclizationAzabicyclo[1.1.0]butyl ketoneTrifluoroacyl ammonium, OxoniumDesilylation and ring formation nih.gov

Role of Catalysts and Reagents in Directing Stereocontrol and Regioselectivity

The choice of catalysts and reagents is paramount in governing the outcome of synthetic routes toward 1-azaspiro[5.5]undecane derivatives, particularly in controlling stereochemistry and regioselectivity.

In metal-catalyzed reactions, the ligand environment of the metallic center plays a crucial role. For instance, Rh(II) catalysts are effective in generating rhodium carbenes from diazo compounds, which are precursors to oxonium ylide formation. nih.govdntb.gov.ua The specific rhodium catalyst used, such as dirhodium(II) octanoate (Rh2(oct)4), can influence the efficiency of the spirocyclization process. researchgate.net Interestingly, in some systems, the catalyst loading has been found to be a critical parameter that can switch the reaction pathway between a C-H insertion and a spirocyclization involving C-O insertion, allowing for selective synthesis of either product. dntb.gov.ua

Mercury(II) triflate (Hg(OTf)2) has been employed as a catalyst in a direct, one-step cycloisomerization to construct the 1-azaspiro[5.5]undecane skeleton from linear amino ynone substrates. nih.govresearcher.life This method provides a powerful alternative to traditional multi-step approaches that involve the stepwise construction of the carbocycle or azacycle. nih.gov The Hg(OTf)2 catalyst facilitates the cyclization, leading to the desired spiro compound with high diastereoselectivity. nih.gov

The following table details the role of specific catalysts in the synthesis of the 1-azaspiro[5.5]undecane skeleton and related spirocycles.

Catalyst/Reagent Reaction Type Role Outcome
Rhodium(II) catalysts (e.g., Rh2(oct)4)Intramolecular TransannulationGeneration of Rh(II) imino carbene from triazole researchgate.netFormation of azaspiro[5.5]undecane derivatives researchgate.net
Rhodium(II) catalystsReaction with diazo compoundsGeneration of Rh(II) carbene; catalyst loading can direct reaction pathway dntb.gov.uaSelective formation of spirocyclic product vs. C-H insertion product dntb.gov.ua
Mercury(II) triflate (Hg(OTf)2)CycloisomerizationCatalyzes direct, one-step spirocyclization of linear substrates nih.govresearcher.lifeDiastereoselective synthesis of the 1-azaspiro[5.5]undecane skeleton nih.gov

Characterization of Transient Intermediates and Reactivity Studies

The direct observation and characterization of transient intermediates in the synthesis of 1-azaspiro[5.5]undecan-5-one are often challenging due to their high reactivity and short lifetimes. Consequently, their existence and reactivity are typically inferred from mechanistic studies, including the analysis of side products and the results of trapping experiments.

In reactions proposed to proceed via oxonium ylides, mechanistic studies provide strong supporting evidence. For example, the reaction of a diazo compound with 2-methyltetrahydrofuran or the addition of a trapping agent like trimethylsilyl cyanide (TMS-CN) to the standard reaction leads to the formation of ring-opened products. thieme-connect.com This outcome is consistent with the initial formation of an oxonium ylide, followed by a heterolytic cleavage of the C-O bond, which can be intercepted by the trapping agent. thieme-connect.com

Similarly, the competition between spirocyclization and C-H insertion pathways in Rh(II)-catalyzed reactions provides insight into the reactivity of the intermediate rhodium carbene. nih.gov The distribution of these products can be influenced by factors such as catalyst loading, suggesting a complex interplay of reaction kinetics. dntb.gov.ua

In the thermolysis of certain spiro-indazoles, the formation of a biradical intermediate has been proposed. Isomerization between regioisomeric biradicals, evidenced by product distribution, provides strong support for the involvement of a highly strained spiro-benzocyclopropene intermediate in the reaction pathway. rsc.org While not directly observed, the logic of the product formation points compellingly to the existence of this transient species. rsc.org

Theoretical and Computational Chemistry of 1 Azaspiro 5.5 Undecan 5 One

Density Functional Theory (DFT) Calculations on Electronic Structure and Energetics

There are no specific Density Functional Theory (DFT) studies published that detail the electronic structure and energetics of 1-Azaspiro[5.5]undecan-5-one.

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A typical DFT study on this molecule would involve optimizing its geometry to find the most stable three-dimensional structure. From this, various electronic properties could be calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Further analysis could include mapping the electron density to understand charge distribution and generating molecular electrostatic potential (MEP) maps to predict sites for electrophilic and nucleophilic attack. However, specific values for these energetic parameters for this compound have not been reported.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)

No computational studies predicting the spectroscopic parameters (NMR, IR) of this compound have been found in the surveyed literature.

Theoretical calculations are frequently used to predict and help interpret experimental spectra. For this compound, DFT calculations could be employed to compute its vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. This would help in assigning the characteristic vibrational modes, such as the C=O stretch of the ketone and the N-H stretch of the amine. Similarly, computational methods can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical values, when compared to experimental data, are invaluable for confirming the molecular structure. Without dedicated computational studies, no such predictive data table for this compound can be presented.

Molecular Dynamics and Conformational Search Simulations

A search of scientific databases yielded no publications on molecular dynamics (MD) or conformational search simulations for this compound.

The spirocyclic structure of this compound, featuring two fused rings sharing a single carbon atom, allows for various possible conformations. A conformational search simulation would be essential to identify the most stable low-energy conformers. This is typically done using methods like molecular mechanics or semi-empirical quantum methods. Following the identification of stable conformers, Molecular Dynamics (MD) simulations could be performed. MD simulations model the atomic movements over time, providing insights into the molecule's flexibility, dynamic behavior, and how it might interact with a solvent or a biological receptor. Such studies would be crucial for understanding its physical properties and potential biological activity, but the specific research has not been conducted or published.

Analysis of Electric Dipole Moment, Polarizability, and Static Hyperpolarizability

There is no available research that analyzes the electric dipole moment, polarizability, or static hyperpolarizability of this compound.

These properties are crucial for understanding a molecule's response to an external electric field and are particularly important for the development of nonlinear optical (NLO) materials. Computational methods, typically DFT, are used to calculate these parameters.

Polarizability (α): Measures the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-order Hyperpolarizability (β): Relates to the second-order NLO response of the molecule.

Without computational studies, values for these properties remain undetermined for this compound.

Energy Framework and Intermolecular Interaction Studies (in silico)

No in silico studies on the energy framework or intermolecular interactions of this compound have been published.

Understanding how molecules of this compound would pack in a solid state and the nature of the interactions between them is fundamental for predicting its material properties. Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This involves calculating the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. This analysis helps in understanding the stability of the crystal packing and can reveal the dominant forces, such as hydrogen bonds involving the N-H and C=O groups, that govern the supramolecular architecture. As no crystallographic or computational data are available, this analysis has not been performed.

Advanced Synthetic Applications of 1 Azaspiro 5.5 Undecan 5 One As a Synthetic Intermediate

Utility in Formal Total Syntheses of Natural Products (e.g., Histrionicotoxins)

The 1-azaspiro[5.5]undecane skeleton is the core structure of the histrionicotoxin (B1235042) (HTX) family of alkaloids, which are isolated from the skin of neotropical poison frogs of the Dendrobates genus. nih.gov These alkaloids are characterized by the spirocyclic core with unsaturated side chains at positions 2 and 7. clockss.org Consequently, 1-azaspiro[5.5]undecan-5-one and related derivatives are pivotal intermediates in the numerous synthetic strategies aimed at these natural products.

The formal total synthesis of histrionicotoxins often hinges on the efficient and stereocontrolled construction of the 1-azaspiro[5.5]undecane framework. nih.gov One notable approach involves a mercuric triflate (Hg(OTf)₂) catalyzed cycloisomerization of a linear amino ynone substrate, which directly yields the 1-azaspiro[5.5]undecane skeleton in a single step. nih.gov This method circumvents the more traditional multi-step approaches that build the two rings sequentially. nih.gov

Carbohydrate-based strategies have also been employed, utilizing D-glucose as a chiral starting material to enantioselectively synthesize the 1-azaspiro[5.5]undecane ring system, constituting a formal synthesis of histrionicotoxin 235A. clockss.org This highlights the versatility of synthetic approaches to this important structural core.

Table 1: Key Reactions in the Formal Synthesis of Histrionicotoxins

Precursor Type Key Reaction Reagents Product Citation(s)
Linear Amino Ynone Cycloisomerization Hg(OTf)₂ 1-Azaspiro[5.5]undecane skeleton nih.gov
1-Azaspiro[4.5]decane Ring Expansion SmI₂, HMPA, pivalic acid 1-Azaspiro[5.5]undecane skeleton nih.govrsc.org

Role as a Privileged Scaffold for Novel Chemical Entities in Organic Synthesis

Privileged structures are molecular scaffolds capable of binding to multiple biological targets, making them valuable templates for drug discovery. mdpi.com The spirocyclic framework of 1-azaspiro[5.5]undecane is considered a privileged scaffold due to its rigid, three-dimensional conformation, which allows for precise spatial orientation of functional groups. This characteristic is highly desirable in the design of novel chemical entities with specific biological activities.

While research on this compound itself as a privileged scaffold is specific, the broader class of related azaspirocycles has seen extensive use. For instance, the closely related 1,9-diazaspiro[5.5]undecane and 3,9-diazaspiro[5.5]undecane cores are central to compounds developed for treating pain, obesity, and various cardiovascular and psychotic disorders. nih.govnih.govsoton.ac.uk Similarly, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized as dual-affinity ligands for the µ-opioid and σ₁ receptors. researchgate.net

The synthetic accessibility of the 1-azaspiro[5.5]undecane core and the ability to functionalize it at various positions (e.g., the nitrogen atom, the carbonyl group, and the carbocyclic ring) make it an attractive starting point for creating libraries of diverse compounds for biological screening. The spirocyclic nature imparts conformational rigidity and novelty compared to more planar, aromatic systems, which can lead to improved selectivity and potency for biological targets.

Development of Chiral Scaffolds and Auxiliaries from this compound

The development of chiral, enantiopure scaffolds is a cornerstone of modern asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org this compound, once resolved into its separate enantiomers or synthesized in an enantioselective manner, can serve as a chiral building block for more complex molecules.

The synthesis of the 1-azaspiro[5.5]undecane ring system from D-glucose is a prime example of generating a chiral scaffold from the chiral pool. clockss.orgcrossref.org This approach ensures that the resulting spirocycle has a defined absolute stereochemistry, which is then carried through to the final natural product target.

Furthermore, the stereoselective reduction of the ketone at the 5-position or the dione (B5365651) at the 2,8-positions can generate chiral alcohols with defined stereochemistry. For example, the reduction of 1-azaspiro[5.5]undecane-2,8-dione with LS-Selectride yields the cis-alcohol stereospecifically. acs.org These chiral alcohols can then direct subsequent reactions. While not a classical chiral auxiliary that is later removed, the inherent chirality of the functionalized 1-azaspiro[5.5]undecane scaffold serves a similar purpose by guiding the stereochemical course of the synthesis.

Integration into Complex Polycyclic Architectures

Beyond its role as a core for natural products like histrionicotoxins, the 1-azaspiro[5.5]undecane motif can be integrated into larger, more complex polycyclic architectures. The reactivity of the ketone and the secondary amine provides synthetic handles for elaboration.

For example, intramolecular cyclization reactions can be used to form additional rings fused to the spirocyclic core. A rhodium(II)-catalyzed intramolecular transannulation of N-sulfonyl-1,2,3-triazoles tethered to a cyclohexadienone has been developed to afford 1-azaspiro[5.5]undecane derivatives, demonstrating a novel method for constructing the spirocycle as part of a polycyclic system. researchgate.net

The synthesis of 7-Azatricyclo[5.4.0.0¹˒⁶]undecan-5-one, a related polycyclic system, showcases how the fundamental reactivity of precursors to the 1-azaspiro[5.5]undecane system can be diverted to create bridged ring systems. lookchem.com The strategic placement of functional groups on the this compound template allows for annulation strategies, where new rings are built onto the existing scaffold, leading to intricate molecular architectures with potential applications in materials science and medicinal chemistry.

Q & A

Q. What established synthetic routes are available for 1-Azaspiro[5.5]undecan-5-one, and how do their efficiencies compare?

The compound is synthesized via two primary methods: (i) a nine-step divergent synthesis starting from a linear amino ynone substrate, which constructs the spirocyclic framework in one step using cycloisomerization , and (ii) Hg(OTf)₂-catalyzed cycloisomerization of linear substrates, enabling a one-step synthesis with higher efficiency (reported in HTX alkaloid synthesis) . The multi-step approach allows stereochemical control but requires rigorous purification, while the one-step method reduces intermediates but may necessitate optimization of catalytic conditions. Yield comparisons depend on substrate pre-functionalization and stereochemical complexity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm spirocyclic connectivity and substituent positions.
  • X-ray Crystallography : Resolves absolute stereochemistry and ring conformations, as demonstrated in structural studies of related azaspiro compounds (e.g., homoazaadamantanone) .
  • Mass Spectrometry (MS) : Validates molecular weight and purity, particularly for derivatives with labile functional groups. Purity assessment should follow guidelines for new compounds, including chromatographic data (HPLC/GC) and elemental analysis .

Advanced Research Questions

Q. How does stereochemical variation in this compound derivatives affect their biological activity?

Stereoisomers of perhydrohistrionicotoxin (pHTX), a derivative, exhibit divergent activity on neuronal α4β2-nicotinic acetylcholine receptors (nAChRs). For example, certain diastereomers show stronger antagonism than pHTX itself, highlighting the role of sp³-hybridized nitrogen and ring conformation in receptor binding. Methodologically, stereoselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) paired with electrophysiological assays (e.g., patch-clamp) is essential to correlate structure-activity relationships .

Q. Can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) calculations can model transition states in cyclization reactions, such as Hg(OTf)₂-catalyzed cycloisomerization, to predict regioselectivity and activation barriers. Molecular dynamics simulations also aid in understanding conformational stability, particularly for spirocyclic systems with restricted rotation. These methods should be paired with experimental validation (e.g., kinetic studies) to refine predictive accuracy .

Q. What applications does this compound have in enantioselective catalysis?

The 1-Azaspiro[5.5]undecane N-oxyl radical has been used as a chiral mediator in electrocatalytic oxidation of racemic amines, achieving enantioselectivity via steric and electronic modulation of the spirocyclic framework. Key parameters include electrode potential optimization and solvent effects on radical stability. Electrochemical methods (cyclic voltammetry) and chiral HPLC are critical for evaluating enantiomeric excess .

Methodological Considerations

  • Reproducibility : Detailed experimental protocols (e.g., catalyst loading, temperature gradients) must be reported to ensure reproducibility, per guidelines for synthetic organic chemistry .
  • Data Contradictions : Discrepancies in biological activity between stereoisomers should be analyzed using dose-response curves and statistical validation (e.g., ANOVA) to distinguish experimental noise from true pharmacological differences .
  • Ethical Compliance : When exploring biological applications, adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for research design, particularly in toxicity profiling .

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